molecular formula C19H15BrClNO B1372395 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-19-9

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372395
CAS No.: 1160253-19-9
M. Wt: 388.7 g/mol
InChI Key: SNNYYZJSOQZRFE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of quinoline chemistry, which traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge in 1834. Runge first extracted quinoline from coal tar, initially naming the compound "leukol," meaning "white oil" in Greek. This foundational discovery established quinoline as a heterocyclic aromatic compound with the chemical formula C₉H₇N, characterized as a colorless hygroscopic liquid with distinctive properties. The subsequent recognition by French chemist Charles Gerhardt in 1842, who obtained similar compounds through dry distillation of alkaloids such as quinine and strychnine with potassium hydroxide, further solidified the importance of quinoline derivatives in organic chemistry.

The specific synthesis and characterization of this compound represents a more recent achievement in quinoline derivative chemistry, building upon decades of methodological advancement in heterocyclic synthesis. The compound's development can be traced to research efforts focused on creating diverse quinoline-4-carbonyl chloride derivatives for pharmaceutical applications. Recent scientific literature indicates that this particular derivative was synthesized as part of systematic studies investigating the biological activities of substituted quinoline compounds, with researchers exploring the effects of various substituent patterns on molecular reactivity and biological function. The compound's commercial availability through specialized chemical suppliers suggests its recognition as a valuable synthetic intermediate, although some sources indicate discontinuation of certain formulations, highlighting the specialized nature of its applications.

The synthetic approaches employed for this compound typically involve multi-step procedures beginning with appropriately substituted quinoline-4-carboxylic acid precursors, followed by conversion to the corresponding acid chloride using reagents such as thionyl chloride. These methodological developments represent significant advances over earlier quinoline synthesis techniques, demonstrating the evolution of organic synthetic chemistry toward more sophisticated and selective transformations. The historical trajectory of quinoline chemistry has thus culminated in the ability to prepare highly substituted derivatives like this compound with precise control over molecular architecture and functional group placement.

Position in Quinoline Derivative Classification

This compound occupies a distinct position within the comprehensive classification system of quinoline derivatives, representing a highly functionalized member of the quinoline-4-carbonyl chloride subfamily. The quinoline ring system, fundamentally characterized as a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, provides the structural foundation for this compound. Within the broader classification framework, quinoline derivatives are categorized based on their substitution patterns, functional group attachments, and positional isomerism, with each structural variation conferring unique chemical and biological properties.

The specific classification of this compound involves multiple structural descriptors that define its position within quinoline chemistry. The presence of a bromine atom at the 6-position classifies it as a halogenated quinoline derivative, a subcategory known for enhanced reactivity in various synthetic transformations. The 2-(4-isopropylphenyl) substituent places it within the aryl-substituted quinoline family, specifically as a phenyl-quinoline derivative with additional alkyl substitution on the phenyl ring. The 4-carbonyl chloride functional group categorizes it as an acyl chloride derivative, representing one of the most reactive classes of quinoline compounds due to the electrophilic nature of the carbonyl carbon.

Table 1: Structural Classification Parameters of this compound

Classification Category Specific Designation Structural Feature
Core Heterocycle Quinoline Bicyclic aromatic system with nitrogen
Halogen Substitution 6-Bromoquinoline Bromine at position 6
Aryl Substitution 2-Phenylquinoline Phenyl group at position 2
Alkyl Modification Isopropyl-substituted Isopropyl group on phenyl ring
Functional Group 4-Carbonyl chloride Acyl chloride at position 4
Molecular Formula C₁₉H₁₅BrClNO Complete elemental composition

Comparative analysis with related quinoline derivatives reveals the unique positioning of this compound within the chemical space. Unlike simple quinoline or its basic substituted analogs, this derivative combines multiple functional elements that collectively enhance its synthetic utility. The compound shares structural similarities with other quinoline-4-carbonyl chloride derivatives but distinguishes itself through the specific combination of bromine and isopropylphenyl substituents. Research literature indicates that this particular substitution pattern confers distinct reactivity profiles compared to other members of the quinoline-4-carbonyl chloride family, making it valuable for specialized synthetic applications. The classification system thus positions this compound as a representative example of advanced quinoline derivative design, demonstrating the potential for creating highly functionalized heterocyclic compounds with tailored properties for specific research applications.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its exceptional versatility as a synthetic intermediate and its unique structural features that enable diverse chemical transformations. The compound's importance is particularly evident in its role as a key building block for the synthesis of biologically active molecules, especially carboxamide derivatives through condensation reactions with various amines. Research investigations have demonstrated that quinoline-4-carbonyl chloride derivatives serve as critical intermediates in the preparation of compounds with significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution pattern present in this compound provides researchers with opportunities to explore structure-activity relationships and develop novel therapeutic agents with enhanced biological profiles.

The synthetic utility of this compound extends beyond simple acylation reactions, encompassing a broad range of organic transformations that highlight its research significance. The carbonyl chloride functional group serves as an excellent electrophilic center for nucleophilic substitution reactions, enabling the formation of amides, esters, and other carbonyl-containing derivatives. The presence of the bromine substituent at the 6-position provides additional synthetic opportunities through various cross-coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and other palladium-catalyzed transformations. These reaction capabilities position the compound as a valuable tool for the construction of complex molecular architectures and the exploration of new synthetic methodologies.

Table 2: Research Applications and Synthetic Transformations of this compound

Research Application Transformation Type Target Products Reference Literature
Pharmaceutical Synthesis Amide Formation Quinoline carboxamides
Cross-Coupling Chemistry Suzuki-Miyaura Coupling Biaryl derivatives
Medicinal Chemistry Structure-Activity Studies Bioactive compounds
Synthetic Methodology Nucleophilic Substitution Various carbonyl derivatives
Materials Science Heterocycle Construction Advanced materials

Contemporary research efforts involving this compound have focused on understanding its reactivity patterns and developing efficient synthetic protocols for its utilization. Studies have investigated the optimization of reaction conditions for the conversion of quinoline-4-carboxylic acid precursors to the corresponding carbonyl chloride derivatives using various chlorinating agents, with particular attention to minimizing side reactions and maximizing yields. The research has revealed that different chlorinating reagents, such as thionyl chloride and oxalyl chloride, can lead to varying degrees of selectivity and product purity, highlighting the importance of careful reaction design in synthetic applications.

Properties

IUPAC Name

6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYYZJSOQZRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride serves as a valuable scaffold for the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Potential Therapeutic Areas :

  • Anticancer Research : The compound has shown promise in targeting cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics.

The compound's biological activity is attributed to its ability to interact with molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The quinoline ring structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, providing a therapeutic effect in various diseases, particularly cancer.

Materials Science

In the field of materials science, this compound is explored for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure facilitates the design of materials with specific electronic properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated significant tumor reduction when treated with this compound, particularly in xenograft models of breast and lung cancer.
  • Combination Therapy Studies : Research indicates that combining this compound with existing chemotherapy drugs can lead to improved treatment outcomes for resistant cancer types.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Variations in Quinoline-4-Carbonyl Chlorides

Compound Name Position 2 Substituent Position 6 Substituent Position 4 Group Reference
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride 4-Isopropylphenyl Br COCl
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride 3,4-Dimethylphenyl Br COCl
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl Br COOH
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride (D6) 4-Methoxyphenyl H COCl
2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl chloride (D7) 4-CF₃phenyl H COCl

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-CF₃ group in D7 increases electrophilicity at the carbonyl chloride, whereas 4-methoxy (D6) reduces reactivity due to electron donation.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Predicted pKa
This compound ~407.7 Not reported 1.456 (predicted) 0.85 (predicted)
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride 374.66 Not reported 1.456 0.85
6-Bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride 384.1 Not reported Not reported Not reported

Key Observations :

  • Density and polarity: The density (~1.456 g/cm³) is consistent across brominated quinolines with aromatic substituents.
  • Acidity : The predicted pKa of 0.85 indicates strong electrophilicity at the carbonyl chloride, comparable to other acyl chlorides.

Table 3: Cytotoxic Activity of Related Compounds

Compound Name Cell Line (IC₅₀, µg/mL) Reference
4-Formylphenyl quinoline-4-carboxylates (6a, b) 57.3–100 (weak activity)
3-(2-(4-Dimethylaminostyryl)quinoline-4-carbonyl)pentane-2,4-diones (9a,b) >100 (inactive)
This compound Not tested N/A

Key Observations :

  • Substituent impact on bioactivity : Electron-deficient aromatic rings (e.g., CF₃ in D7) correlate with enhanced cytotoxicity, while bulky groups (e.g., isopropyl) may reduce membrane permeability.
  • Synthetic utility : The target compound’s acyl chloride group enables efficient conjugation to piperazine or benzamide scaffolds, as demonstrated in derivatives like D6–D12.

Notes

Handling and Stability : As an acyl chloride, the compound is moisture-sensitive and requires anhydrous conditions.

Commercial Status : Discontinued by suppliers (e.g., CymitQuimica), necessitating in-house synthesis for research use.

Biological Activity

6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromo substituent at the 6-position and the 4-isopropylphenyl group at the 2-position contributes to its unique chemical reactivity and biological profile.

Property Details
Molecular Formula C₁₈H₁₃BrClN₁O
Molecular Weight 356.65 g/mol
Functional Groups Carbonyl chloride, bromo, isopropylphenyl

The mechanism of action for this compound primarily involves its interaction with various biological targets:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, potentially affecting transcription and replication processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. For instance, quinoline derivatives have shown inhibition of enzymes like topoisomerases and kinases, which are crucial in cancer cell proliferation .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, quinoline derivatives have been tested against various bacterial strains with promising results:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. Studies show that structural modifications at the 6-position significantly influence anticancer activity:

  • Compounds with similar scaffolds have demonstrated effectiveness against various cancer cell lines, including breast and lung cancer cells. The SAR studies indicate that the presence of bulky groups like isopropylphenyl enhances cytotoxicity .

Case Studies

  • Anticancer Screening : A study involving a series of quinoline derivatives revealed that this compound exhibited significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Testing : In vitro tests showed that this compound had notable activity against Gram-positive bacteria, with further studies needed to explore its effects on Gram-negative strains .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Bromine Substituent : Enhances lipophilicity and may improve membrane permeability.
  • Isopropylphenyl Group : Influences binding affinity to biological targets, enhancing biological activity.

Table: SAR Insights for Quinoline Derivatives

Compound Name Structural Features Biological Activity
This compoundBromo at position 6; isopropylphenyl at position 2Antimicrobial, anticancer
8-ChloroquinolineLacks isopropyl groupModerate antimicrobial
6-Bromo-2-(3-isobutoxyphenyl)quinolineIsobutoxy groupAltered reactivity; potential for different activities

Q & A

Q. What are the established synthetic pathways for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, and what critical parameters influence yield?

Methodological Answer:

  • Step 1 : Construct the quinoline core via the Skraup reaction using glycerol and a brominated aniline derivative. Introduce bromine at the 6-position via electrophilic substitution using Br₂ in H₂SO₄ at 0–5°C to minimize di-bromination .
  • Step 2 : Attach the 4-isopropylphenyl group via Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ as a catalyst, 4-isopropylphenylboronic acid, and K₂CO₃ in a DMF/H₂O solvent system (80°C, 12 hours) .
  • Step 3 : Convert the 4-carboxylic acid intermediate to the carbonyl chloride using SOCl₂ (2.5 eq) in anhydrous DCM under reflux (40°C, 4 hours). Monitor completion via IR spectroscopy (disappearance of -OH and C=O acid stretches at ~1700 cm⁻¹) .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) during acylation, control SOCl₂ stoichiometry to avoid side reactions, and purify via silica gel chromatography (hexane:EtOAc 3:1) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Identify the quinoline H-3 proton as a singlet (δ ~8.9 ppm) and aromatic protons from the isopropylphenyl group (δ 7.2–7.6 ppm). The isopropyl methyl groups appear as a septet (δ ~1.3 ppm) and doublet (δ ~1.0 ppm) .
  • ¹³C NMR : The carbonyl chloride carbon resonates at δ ~168 ppm. Bromine’s inductive effect shifts adjacent quinoline carbons downfield (e.g., C-5 at δ ~130 ppm) .
  • IR Spectroscopy : Confirm the C=O stretch at ~1780 cm⁻¹. Absence of broad -OH peaks (2500–3500 cm⁻¹) verifies complete acylation .
  • HRMS : Match the molecular ion [M+H]⁺ to the theoretical m/z (e.g., C₁₉H₁₄BrClNO: 402.99) .

Q. What are the recommended storage conditions and handling protocols for this compound?

Methodological Answer:

  • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis. Desiccate with silica gel packs .
  • Handling : Use anhydrous solvents (e.g., dry DCM) in a glovebox or Schlenk line. Quench residual SOCl₂ with ice-cold NaHCO₃ during workup .
  • Safety : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential HCl release .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination at the quinoline 6-position while minimizing di-brominated by-products?

Methodological Answer:

  • Electronic Modulation : Introduce a weakly electron-donating group (e.g., methyl) at position 2 to direct bromine to the 6-position. Avoid strong donors (e.g., -OCH₃) that may shift selectivity .
  • Kinetic Control : Use 1.05 eq of Br₂ in DMF at 50°C. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and stop the reaction at 80% conversion to limit di-bromination .
  • By-Product Removal : Employ fractional crystallization (ethanol/water, 1:1) to isolate the mono-brominated product (yield: 65–70%) .

Q. What mechanistic insights explain the reactivity of the carbonyl chloride group in nucleophilic acyl substitution?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing quinoline ring and bromine atom lower the LUMO energy of the carbonyl carbon, enhancing susceptibility to nucleophiles. DFT calculations show a LUMO localization of 78% at the carbonyl group .
  • Steric Effects : The 4-isopropylphenyl group introduces steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butanol). Mitigate this by using small nucleophiles (e.g., NH₃) or increasing temperature (60°C) .
  • Kinetic Analysis : Conduct pseudo-first-order experiments with excess nucleophile (e.g., aniline) in acetonitrile. Plot ln([reactant]) vs. time to determine rate constants .

Q. How should researchers address discrepancies between observed and theoretical NMR chemical shifts?

Methodological Answer:

  • Solvent Calibration : Re-measure shifts in deuterated DMSO or CDCl₃ and compare with literature values for similar quinolines .
  • 2D NMR Validation : Use HSQC to correlate ¹H-¹³C signals and HMBC to confirm long-range couplings (e.g., between H-3 and C-4 carbonyl) .
  • Dynamic Effects : Perform variable-temperature NMR (25–60°C) to assess conformational changes in the isopropyl group that may cause signal splitting .
  • Impurity Check : Analyze purity via HPLC (C18 column, 70% acetonitrile/water, 1 mL/min). Peaks eluting at 4.2–4.5 min indicate residual carboxylic acid .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

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